Cas no 71486-43-6 (1-(4-Fluorophenyl)cyclohexanecarbonitrile)

1-(4-Fluorophenyl)cyclohexanecarbonitrile is a fluorinated cyclohexyl nitrile derivative with applications in pharmaceutical and agrochemical research. Its structure features a cyclohexane ring substituted with a nitrile group and a 4-fluorophenyl moiety, offering versatility as an intermediate in synthetic chemistry. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity in cross-coupling and nucleophilic substitution reactions. The compound's stability and well-defined stereochemistry make it suitable for constructing complex molecular frameworks. Its high purity and consistent performance support reproducible results in medicinal chemistry, particularly in the development of bioactive molecules. The nitrile group further enables functional group transformations, expanding its utility in fine chemical synthesis.
1-(4-Fluorophenyl)cyclohexanecarbonitrile structure
71486-43-6 structure
Product Name:1-(4-Fluorophenyl)cyclohexanecarbonitrile
CAS No:71486-43-6
MF:C13H14FN
MW:203.255366802216
MDL:MFCD00800617
CID:571447
PubChem ID:736126
Update Time:2025-10-23

1-(4-Fluorophenyl)cyclohexanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarbonitrile,1-(4-fluorophenyl)-
    • 1-(4-fluorophenyl)cyclohexane-1-carbonitrile
    • 1-(4-Fluorophenyl)cyclohexanecarbonitrile
    • AKOS009158353
    • A837201
    • CS-0207113
    • FT-0641351
    • EN300-205342
    • NS00061946
    • Z361884256
    • MFCD00800617
    • SCHEMBL1021622
    • AMY4622
    • DTXSID00221697
    • 71486-43-6
    • AS-36484
    • EINECS 275-515-9
    • DB-055532
    • CXHLRVDEACWSNN-UHFFFAOYSA-N
    • DTXCID30144188
    • MDL: MFCD00800617
    • Inchi: 1S/C13H14FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
    • InChI Key: CXHLRVDEACWSNN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(C#N)CCCCC1

Computed Properties

  • Exact Mass: 203.11100
  • Monoisotopic Mass: 203.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0708 (estimate)
  • Melting Point: 33-38 °C
  • Boiling Point: 320.6°C at 760 mmHg
  • Flash Point: 138°C
  • Refractive Index: 1.529
  • PSA: 23.79000
  • LogP: 3.55118
  • Solubility: Not available

1-(4-Fluorophenyl)cyclohexanecarbonitrile Security Information

1-(4-Fluorophenyl)cyclohexanecarbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclohexanecarbonitrile Pricemore >>

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Additional information on 1-(4-Fluorophenyl)cyclohexanecarbonitrile

Comprehensive Guide to 1-(4-Fluorophenyl)cyclohexanecarbonitrile (CAS 71486-43-6): Properties, Applications, and Market Insights

1-(4-Fluorophenyl)cyclohexanecarbonitrile (CAS 71486-43-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative, featuring a fluorophenyl group attached to a cyclohexane ring, exhibits unique chemical properties that make it valuable for various synthetic applications. With the growing demand for fluorinated organic compounds in drug discovery, this molecule has become a subject of interest for researchers exploring novel bioactive molecules.

The molecular structure of 1-(4-Fluorophenyl)cyclohexanecarbonitrile combines the lipophilic cyclohexane moiety with the electron-withdrawing fluorophenyl group, creating a versatile building block for medicinal chemistry. Recent studies have highlighted its potential as an intermediate in the synthesis of CNS-active compounds, particularly those targeting neurological disorders—a hot topic in current pharmaceutical research. The presence of both the nitrile group and fluorine atom allows for diverse chemical transformations, making it a valuable scaffold in structure-activity relationship studies.

In the context of green chemistry trends, researchers are particularly interested in developing more sustainable synthetic routes for 1-(4-Fluorophenyl)cyclohexanecarbonitrile. The compound's stability under various reaction conditions makes it suitable for continuous flow chemistry applications—a cutting-edge approach that reduces waste and improves efficiency in chemical production. This aligns with the pharmaceutical industry's push toward more environmentally friendly processes, addressing common search queries about sustainable chemical synthesis.

The analytical characterization of 1-(4-Fluorophenyl)cyclohexanecarbonitrile typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are crucial for quality control in pharmaceutical applications, where purity standards are extremely stringent. Recent advancements in analytical technology have improved the detection limits for potential impurities in such compounds, a topic frequently searched by quality control professionals in the chemical industry.

Market analysis indicates growing demand for fluorinated building blocks like 1-(4-Fluorophenyl)cyclohexanecarbonitrile, particularly in Asia-Pacific regions where pharmaceutical innovation is rapidly expanding. The compound's versatility as an intermediate has led to increased patent activity, with several applications filed in recent years for its use in novel drug candidates. This market trend reflects the broader industry shift toward targeted therapies and personalized medicine approaches.

From a regulatory perspective, 1-(4-Fluorophenyl)cyclohexanecarbonitrile falls under standard chemical handling protocols. Proper storage conditions typically recommend protection from moisture and extreme temperatures to maintain stability—information often sought by laboratory personnel managing chemical inventories. The compound's stability profile makes it suitable for international shipping, supporting global research collaborations in drug development.

Recent scientific literature has explored the potential of 1-(4-Fluorophenyl)cyclohexanecarbonitrile derivatives in addressing challenging therapeutic areas. Some studies suggest modified versions of this scaffold may show promise in developing new anti-inflammatory agents or neuroprotective compounds. These applications align with current healthcare priorities and frequently appear in search trends related to innovative drug development.

The synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile typically involves multi-step organic reactions, with researchers continuously optimizing yields and purity. Modern approaches often employ catalytic methods to improve efficiency, reflecting the chemical industry's focus on atom economy—a concept gaining traction in educational and professional search queries about sustainable chemistry practices.

In academic settings, 1-(4-Fluorophenyl)cyclohexanecarbonitrile serves as an excellent example for teaching advanced organic chemistry concepts. Its structure demonstrates important principles of conformational analysis and electronic effects in aromatic systems. Educational resources frequently feature such compounds when explaining structure-property relationships, making it relevant to chemistry students and educators searching for illustrative examples.

Looking forward, the applications of 1-(4-Fluorophenyl)cyclohexanecarbonitrile are expected to expand as researchers discover new ways to functionalize its core structure. The growing interest in fluorine-containing pharmaceuticals suggests this compound will remain important in medicinal chemistry. Its potential role in developing treatments for emerging health challenges ensures continued relevance in scientific literature and industry discussions about next-generation therapeutics.

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